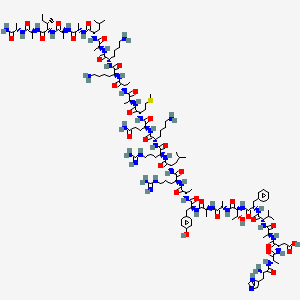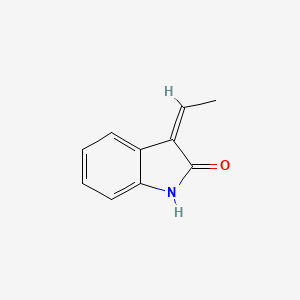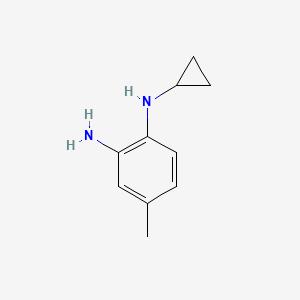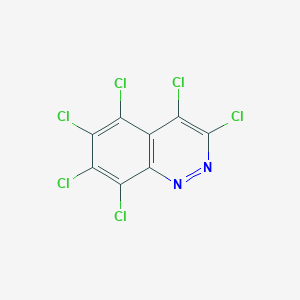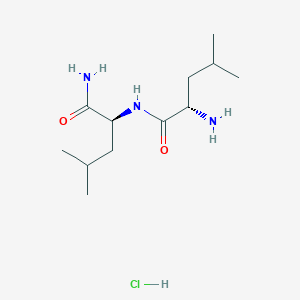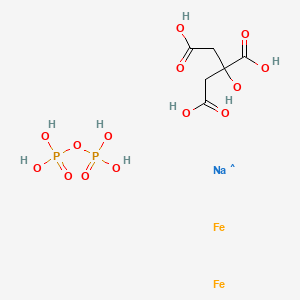
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(3+) sodium salt (1:1:1), mixt. with iron(3+) (diphosphate) (1:)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(3+) sodium salt (1:1:1), mixt with iron(3+) (diphosphate) (1:) is a complex compound that combines the properties of citric acid derivatives and iron phosphates
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(3+) sodium salt (1:1:1), mixt. with iron(3+) (diphosphate) (1:) typically involves the reaction of citric acid with iron(3+) salts and sodium salts under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in reactors where citric acid, iron(3+) chloride, and sodium phosphate are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to facilitate the formation of the complex. The product is subsequently purified through filtration and crystallization processes.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(3+) sodium salt (1:1:1), mixt. with iron(3+) (diphosphate) (1:) undergoes various chemical reactions, including:
Oxidation: The iron(3+) component can undergo redox reactions, where it is reduced to iron(2+).
Substitution: The sodium ions can be replaced by other cations in exchange reactions.
Complexation: The citric acid moiety can form complexes with other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and various metal salts for substitution and complexation reactions. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield iron(2+) complexes, while substitution reactions can produce new metal-citrate complexes.
Applications De Recherche Scientifique
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(3+) sodium salt (1:1:1), mixt. with iron(3+) (diphosphate) (1:) has several scientific research applications:
Chemistry: Used as a chelating agent to bind metal ions in various chemical processes.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Explored for its potential use in iron supplementation and treatment of iron deficiency.
Industry: Utilized in water treatment processes to remove heavy metals and in the production of certain pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound involves its ability to chelate metal ions, particularly iron. The citric acid moiety binds to iron ions, forming stable complexes that can be transported or utilized in various biochemical pathways. The iron(3+) component can participate in redox reactions, influencing cellular processes that depend on iron availability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Citric Acid: A simpler analog that also acts as a chelating agent but lacks the iron component.
Ferric Ammonium Citrate: Another iron-citrate complex used in similar applications.
Iron(3+) Phosphate: A compound that shares the phosphate component but lacks the citric acid moiety.
Uniqueness
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(3+) sodium salt (1:1:1), mixt. with iron(3+) (diphosphate) (1:) is unique due to its combination of citric acid, iron, and phosphate components, which confer distinct properties such as enhanced chelation and redox activity. This makes it particularly useful in applications requiring both metal binding and redox capabilities.
Propriétés
Formule moléculaire |
C6H12Fe2NaO14P2 |
|---|---|
Poids moléculaire |
504.78 g/mol |
InChI |
InChI=1S/C6H8O7.2Fe.Na.H4O7P2/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;1-8(2,3)7-9(4,5)6/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;(H2,1,2,3)(H2,4,5,6) |
Clé InChI |
YJLZWPDZWQDBKH-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.OP(=O)(O)OP(=O)(O)O.[Na].[Fe].[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline](/img/structure/B12338439.png)

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B12338466.png)

![Pentanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338481.png)
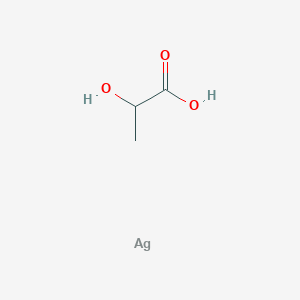

![2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B12338492.png)
![(1S,8R,10R,15S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12338493.png)
